molecular formula C16H17BrN2O4S B4998351 N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4998351
M. Wt: 413.3 g/mol
InChI Key: MYDKFZVVCWISIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound is being developed as a potential therapeutic agent for the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action

N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of immune cells. By inhibiting BTK, this compound reduces the activation of immune cells and the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in preclinical models of autoimmune diseases. In addition, this compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in clinical settings.

Future Directions

There are several future directions for the development of N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus is the optimization of the compound's potency and pharmacokinetic properties to improve its effectiveness in clinical settings. Another area of focus is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases. Finally, there is potential for the development of this compound as a therapeutic agent for other diseases that involve inflammation, such as cancer and cardiovascular disease.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of autoimmune diseases. Further research is needed to optimize the compound's properties and evaluate its effectiveness in clinical settings.

Synthesis Methods

The synthesis of N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process, starting with the reaction of 4-bromobenzenamine with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to give the corresponding amine, which is then coupled with methylsulfonyl chloride and glycine to form the final product.

Scientific Research Applications

N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, this compound was found to significantly reduce skin inflammation and improve skin pathology. In a rat model of rheumatoid arthritis, this compound was found to reduce joint inflammation and bone erosion. These results suggest that this compound has the potential to be an effective therapeutic agent for the treatment of autoimmune diseases.

properties

IUPAC Name

N-(4-bromophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c1-23-15-6-4-3-5-14(15)19(24(2,21)22)11-16(20)18-13-9-7-12(17)8-10-13/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDKFZVVCWISIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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